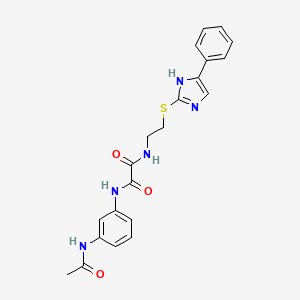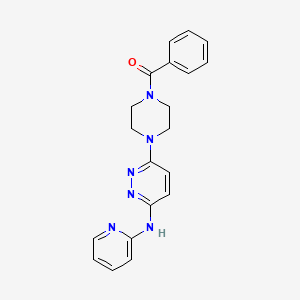
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, such as pyrazon, have been studied for their phytotoxic effects on barley, inhibiting the Hill reaction and photosynthesis. This inhibition accounts for their herbicidal activity. Further modifications to pyrazon's molecular structure have led to the development of experimental herbicides like 6706, which not only retains pyrazon's mode of action but also introduces resistance to metabolic detoxication in plants and interferes with chloroplast development, akin to the action of amitrole and dichlormate, but significantly more effective (Hilton et al., 1969).
Gas Chromatographic Determination of Technical Pyrazon
The determination of pyrazon, an active ingredient in various herbicide formulations, utilizes gas chromatography. This analytical method also identifies impurities significant from a toxicological viewpoint, such as the non-active pyrazon isomer and unreacted dichloro-phenyl-pyridazinone, highlighting the importance of precise chemical analysis in the quality control of agricultural chemicals (Výboh et al., 1974).
Electrooxidative Cyclization of Hydroxyamino Compounds
The synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and methanols through electrooxidative methods demonstrates the compound's utility in facilitating complex chemical reactions. This process underscores the role of phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone derivatives in the development of new chemical entities with potential applications in various fields (Okimoto et al., 2012).
Syntheses of Novel Thieno and Pyridazino Derivatives
The condensation of pyridazinone compounds with aromatic aldehydes and subsequent reactions have led to the synthesis of novel thieno[2,3-c]pyridazines and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, among other derivatives. These syntheses highlight the versatility of pyridazinone derivatives in organic chemistry, enabling the creation of complex molecules with potential biological activities (Gaby et al., 2003).
Mechanism of Action
Target of Action
Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor , which play crucial roles in cell signaling pathways, including cell growth, differentiation, and metabolism.
Mode of Action
, bind to the inactive form of the tyrosine kinase domain, preventing the activation of the enzyme and subsequent signal transduction
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGBKDQIZIGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)
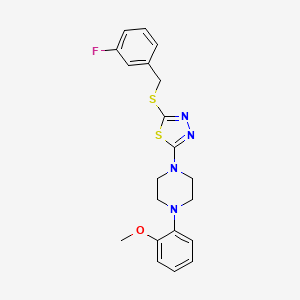
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3007239.png)

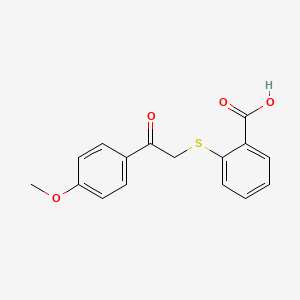
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)
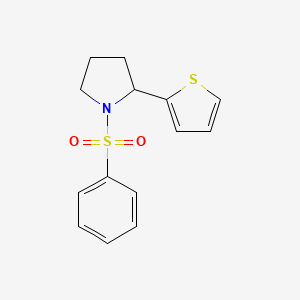
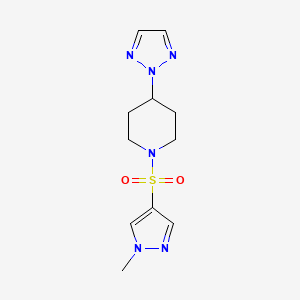
![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)
